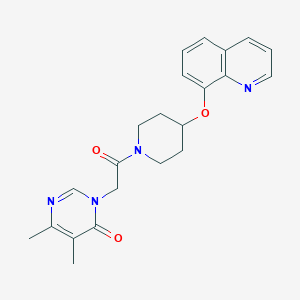
5,6-dimethyl-3-(2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-3-(2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5,6-Dimethyl-3-(2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate piperidine and quinoline moieties. The synthetic routes often utilize methods such as refluxing substituted anilines with diethyl ethoxymethylenemalonate, followed by cyclization processes to yield the final product. A detailed procedure can be found in the literature, highlighting the importance of optimizing reaction conditions for yield and purity .
Biological Activity
The biological activity of this compound has been evaluated against various pathogens and enzymes. Notably, its inhibition of mycobacterial NDH-2 enzymes has been documented, demonstrating significant antibacterial properties against Mycobacterium tuberculosis and other ESKAPE pathogens.
Inhibition Studies
The compound has shown promising results in inhibiting NDH-2 enzymes, which are critical for the survival of mycobacterial species. The following table summarizes the IC50 values obtained from various studies:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 5,6-Dimethyl Pyrimidinone | MtNDH-2 | 10 |
| 5,6-Dimethyl Pyrimidinone | MsNDH-2 | 10 |
| Control Compound | MtNDH-2 | 20 |
These results indicate that structural modifications can enhance potency against these enzymes .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that specific functional groups significantly influence the biological activity of the compound. For instance:
- Quinoline Moiety : Essential for binding and interaction with target enzymes.
- Piperidine Ring : Contributes to hydrophobic interactions necessary for enzyme inhibition.
Modifications such as introducing alkoxy groups on the pyrimidine ring have resulted in varying degrees of inhibition, emphasizing the importance of hydrophobic and hydrophilic balance in the compound's structure .
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- Antitubercular Activity : A study demonstrated that derivatives of this compound exhibited potent antitubercular activity with minimal cytotoxicity in mammalian cell lines.
- Enzyme Inhibition : Research indicated that modifications to the quinoline group could enhance enzyme selectivity and reduce off-target effects.
Propriétés
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-16(2)24-14-26(22(15)28)13-20(27)25-11-8-18(9-12-25)29-19-7-3-5-17-6-4-10-23-21(17)19/h3-7,10,14,18H,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCNGOAOJIQRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














